molecular formula C7H14ClNO B13904118 exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride

exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride

Katalognummer: B13904118
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: DOOCDSPTSKSVLB-FXFNDYDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride: is a bicyclic amine compound with the molecular formula C7H14ClNO. This compound is characterized by its unique bicyclic structure, which includes an oxygen atom in the ring system. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride can be achieved through several methods. One notable method involves the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers. This reaction is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2, allowing for the efficient construction of the 8-oxabicyclo[3.2.1]octane scaffold .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes scaling up the reaction conditions and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amine and oxygen functionalities in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as tempo oxoammonium tetrafluoroborate (T+BF4−) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

    8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.

    8-Oxabicyclo[3.2.1]octane: Lacks the amine group present in exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride.

Uniqueness: this compound is unique due to the presence of both an oxygen atom in the bicyclic ring and an amine group. This combination of functionalities provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

(1R,5S)-8-oxabicyclo[3.2.1]octan-3-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c8-5-3-6-1-2-7(4-5)9-6;/h5-7H,1-4,8H2;1H/t5?,6-,7+;

InChI-Schlüssel

DOOCDSPTSKSVLB-FXFNDYDPSA-N

Isomerische SMILES

C1C[C@H]2CC(C[C@@H]1O2)N.Cl

Kanonische SMILES

C1CC2CC(CC1O2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.